N-Oleoylethanolamid-d4

Übersicht

Beschreibung

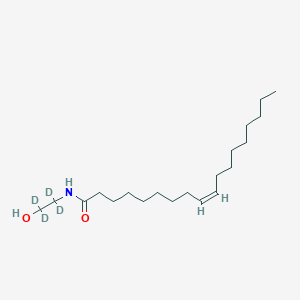

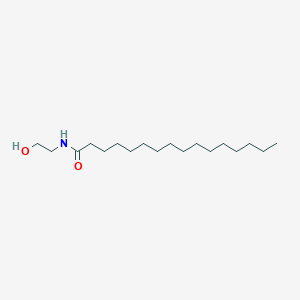

Introduction : N-Oleoylethanolamide-d4 (OEA) is a lipid mediator derived from oleic acid, a monounsaturated fatty acid. It functions as a high-affinity agonist for the nuclear receptor peroxisome proliferator-activated receptor α (PPAR-α), and is involved in regulating lipid metabolism and energy intake. Dietary intake of oleic acid can elevate circulating levels of OEA, leading to various health benefits (Bowen et al., 2017).

Synthesis Analysis : OEA is synthesized enzymatically from membrane glycerophospholipids. An effective enzymatic synthesis process involves the reaction between purified oleic acid and ethanolamine under optimal conditions, yielding high-purity OEA (Xiaosan Wang, Xingguo Wang, & Tong Wang, 2012).

Molecular Structure Analysis : The molecular structure of OEA involves an ethanolamine moiety linked to the oleic acid chain. This structure allows OEA to interact with various cellular receptors and enzymes, influencing its biological functions.

Chemical Reactions and Properties : OEA is subject to enzymatic hydrolysis by intracellular lipid hydrolase enzymes, which terminate its biological effects. It is synthesized and degraded in response to dietary intake, with its levels fluctuating based on feeding and fasting states (Jin Fu et al., 2007).

Wissenschaftliche Forschungsanwendungen

Management von Fettleibigkeit

OEA-d4 ist ein hoch affiner endogener Ligand des Kernrezeptors Peroxisom-Proliferator-aktivierter Rezeptor alpha (PPAR-α), der wichtige physiologische und metabolische Wirkungen spielt . Es wurde als ein möglicher therapeutischer Wirkstoff für die Behandlung von Fettleibigkeit vorgeschlagen .

Kontrolle der Nahrungsaufnahme

OEA-d4 führt durch PPAR-α-Aktivierung und Fettsäure-Translokase (FAT)/CD36 zur Sättigung oder Beendigung der Mahlzeit . Es fördert auch die Kontrolle der Nahrungsaufnahme .

Lipidstoffwechsel

Das Lipid-Amid OEA-d4 stimuliert die Fettsäureaufnahme, Lipolyse und Beta-Oxidation .

Regulierung des Verzehrs von Nahrungsfett

OEA-d4 könnte ein wichtiger Bestandteil des physiologischen Systems sein, das an der Regulierung des Verzehrs von Nahrungsfett und der Energiehomöostase beteiligt ist .

Aktivierung hedonischer Dopaminpfade

OEA-d4 übt sättigungsinduzierende Wirkungen aus, indem es die hedonischen Dopaminpfade aktiviert .

Erhöhung des homöostatischen Oxytocins und des Hirnhistamins

OEA-d4 erhöht das homöostatische Oxytocin und das Hirnhistamin, was zu seinen sättigungsinduzierenden Wirkungen beiträgt .

Forschung zu Atherosklerose

OEA-d4 kann in der Forschung im Zusammenhang mit Atherosklerose verwendet werden, da es eine hohe Affinität als endogener PPAR-α-Agonist aufweist

Wirkmechanismus

Target of Action

N-Oleoylethanolamide-d4 (OEA-d4) is a deuterium-labeled form of Oleoylethanolamide (OEA), an endogenous lipid amide . The primary target of OEA is the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis .

Mode of Action

OEA-d4, like its parent compound OEA, acts as a high-affinity agonist at PPAR-α . Instead, it activates PPAR-α and inhibits ceramidase, thereby affecting the sphingolipid signaling pathway .

Biochemical Pathways

The activation of PPAR-α by OEA-d4 leads to the modulation of various biochemical pathways. These include the regulation of genes involved in lipid metabolism, fatty acid uptake, lipolysis, and beta-oxidation . The compound also influences the sphingolipid signaling pathway through its inhibitory action on ceramidase .

Pharmacokinetics

As a lipid compound, its bioavailability and pharmacokinetic profile are likely influenced by factors such as lipid solubility and transport mechanisms .

Result of Action

The activation of PPAR-α by OEA-d4 has several molecular and cellular effects. It enhances microglial Aβ uptake and clearance, suppresses lipid droplet accumulation, and inhibits inflammasome activation . These actions contribute to the compound’s potential therapeutic effects in conditions such as obesity and arteriosclerosis .

Action Environment

The action, efficacy, and stability of OEA-d4 can be influenced by various environmental factors. These may include the presence of other lipids, the state of the endocannabinoid system, and individual variations in PPAR-α expression and function

Zukünftige Richtungen

N-Oleoylethanolamide-d4, due to its potential to affect the pharmacokinetic and metabolic profiles of drugs, could be a valuable tool in drug development and research . Its parent compound, OEA, has shown promise in the treatment of obesity and arteriosclerosis, suggesting potential therapeutic applications for N-Oleoylethanolamide-d4 as well .

Eigenschaften

IUPAC Name |

(Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWVQLFMWHZBEF-QAFBOUAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223084 | |

| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946524-36-3 | |

| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

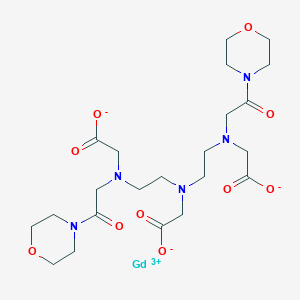

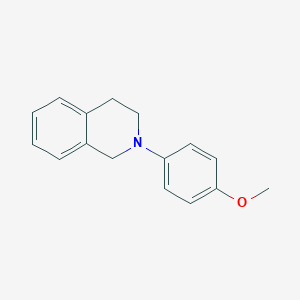

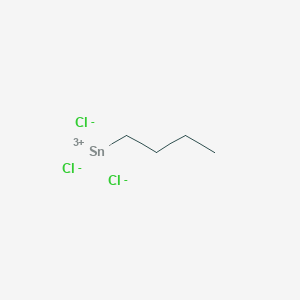

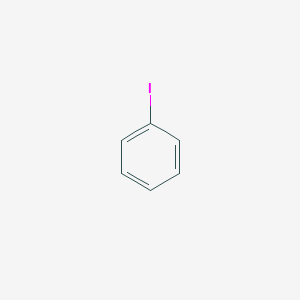

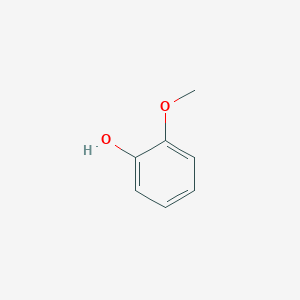

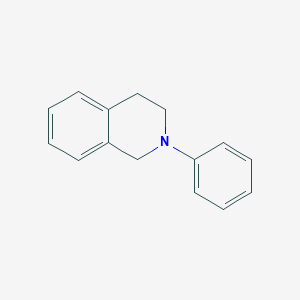

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)